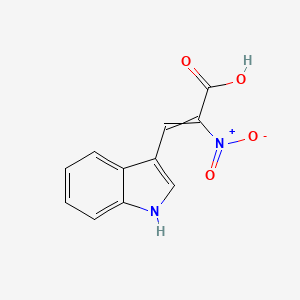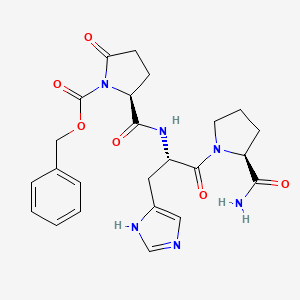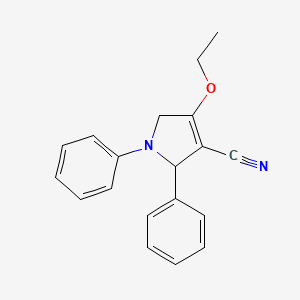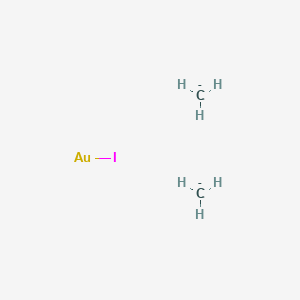![molecular formula C10H15N5S B14656148 N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide CAS No. 51236-72-7](/img/structure/B14656148.png)
N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to a hydrazinecarbothiohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{[4-(Dimethylamino)phenyl]methylidene}-2-phenoxyaceto hydrazide
- N’-{[4-(Dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{[4-(Dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)aceto hydrazide
Highlighting Uniqueness
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and hydrazinecarbothiohydrazide groups
Propiedades
Número CAS |
51236-72-7 |
|---|---|
Fórmula molecular |
C10H15N5S |
Peso molecular |
237.33 g/mol |
Nombre IUPAC |
1-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C10H15N5S/c1-15(2)9-5-3-8(4-6-9)7-12-14-10(16)13-11/h3-7H,11H2,1-2H3,(H2,13,14,16) |
Clave InChI |
VXDQHROZVJKLKB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)


